

N-Butyroyl-D-Sphingosine and Its Impact on Mitochondrial Function: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **N-Butyroyl-D-Sphingosine**

Cat. No.: **B15601466**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Butyroyl-D-Sphingosine, a synthetic, cell-permeable short-chain ceramide analog also known as C4-ceramide, has emerged as a critical tool in the study of cellular signaling, particularly in the induction of apoptosis. Its ability to mimic endogenous ceramides allows for the detailed investigation of lipid-mediated signaling pathways that converge on the mitochondrion, the central hub of cellular metabolism and a key regulator of programmed cell death. This technical guide provides an in-depth analysis of the effects of **N-Butyroyl-D-Sphingosine** on mitochondrial function, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms. Understanding these interactions is paramount for researchers in the fields of cancer biology, neurodegenerative diseases, and metabolic disorders, as well as for professionals involved in the development of novel therapeutics targeting these pathways.

Core Mechanisms of N-Butyroyl-D-Sphingosine Action on Mitochondria

N-Butyroyl-D-Sphingosine exerts its primary effects on mitochondrial function through a multi-faceted approach, culminating in the induction of the intrinsic apoptotic pathway. The core mechanisms include the formation of channels in the outer mitochondrial membrane, disruption

of the electron transport chain, generation of reactive oxygen species (ROS), and modulation of the mitochondrial membrane potential.

Mitochondrial Outer Membrane Permeabilization (MOMP)

A hallmark of ceramide-induced apoptosis is the permeabilization of the outer mitochondrial membrane.^[1] Short-chain ceramides like **N-Butyroyl-D-Sphingosine** can directly insert into the outer mitochondrial membrane and self-assemble to form large, permeable channels.^{[1][2]} These channels allow for the release of pro-apoptotic proteins, most notably cytochrome c, from the intermembrane space into the cytosol.^[2] The release of these factors is a critical initiating event in the caspase cascade that executes apoptosis.^[1]

Disruption of the Electron Transport Chain (ETC) and Oxidative Phosphorylation

N-Butyroyl-D-Sphingosine and its analogs have been shown to directly interact with and inhibit components of the mitochondrial electron transport chain.^{[3][4]} This inhibition can lead to a decrease in mitochondrial respiration and a subsequent reduction in ATP production.^{[5][6]} The disruption of the ETC is also a major contributor to the generation of reactive oxygen species.

Generation of Reactive Oxygen Species (ROS)

The inefficient transfer of electrons along the compromised ETC leads to the increased production of superoxide anions, which are then converted to other reactive oxygen species.^[3] ^[4] This state of oxidative stress further damages mitochondrial components, including lipids, proteins, and mitochondrial DNA, creating a feedback loop that amplifies the apoptotic signal.^[7]

Modulation of Mitochondrial Membrane Potential ($\Delta\Psi_m$)

The mitochondrial membrane potential is a critical indicator of mitochondrial health and is essential for ATP synthesis. Short-chain ceramides can cause a collapse of the mitochondrial membrane potential, an event that is often a point of no return in the apoptotic process.^{[3][7]}

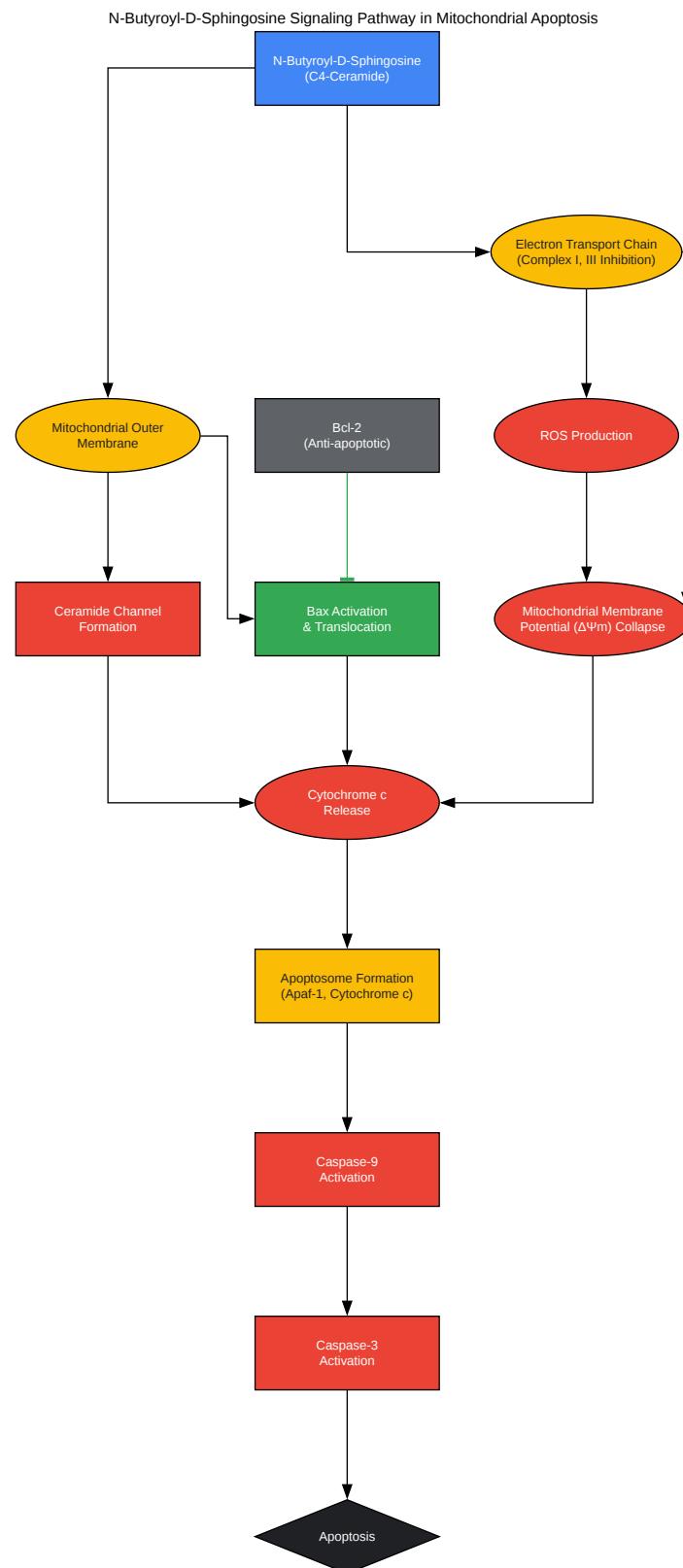
Quantitative Data on the Effects of N-Butyroyl-D-Sphingosine

The following tables summarize the quantitative effects of short-chain ceramides on various aspects of mitochondrial function and apoptosis. It is important to note that the specific effects can be cell-type and concentration-dependent. The data presented here are derived from studies using C2 and C16-ceramide, which are structurally and functionally similar to C4-ceramide.

Table 1: Effect of Short-Chain Ceramides on Mitochondrial Respiration and Complex Activity

Parameter	Ceramide Analog	Concentration	Cell/Mitochondria Type	Effect	Reference(s)
State 3 Respiration (ADP-stimulated)	C2-Ceramide	20 μ M	Rat Heart Mitochondria	Inhibition	[4]
State 4 Respiration	C2-Ceramide	20 μ M	Rat Heart Mitochondria	Stimulation (uncoupling effect)	[4]
Complex I Activity	C2-Ceramide	20 μ M	Rat Heart Mitochondrial Particles	~20% Inhibition	[4][8]
Complex I+III Activity	C2-Ceramide	20 μ M	Rat Heart Mitochondrial Particles	~25% Inhibition	[4][8]
Complex II+III Activity	C2-Ceramide	20 μ M	Rat Heart Mitochondrial Particles	~15% Inhibition	[4][8]
Complex IV (Cytochrome c Oxidase) Activity	C2-Ceramide	20 μ M	Rat Heart Mitochondrial Particles	~40% Stimulation	[4][8]
Complex IV (Cytochrome c Oxidase) Activity	C16-Ceramide	20 μ M	Rat Heart Mitochondrial Particles	~20% Inhibition	[4][8]

Table 2: Induction of Apoptosis and Caspase Activity by Short-Chain Ceramides

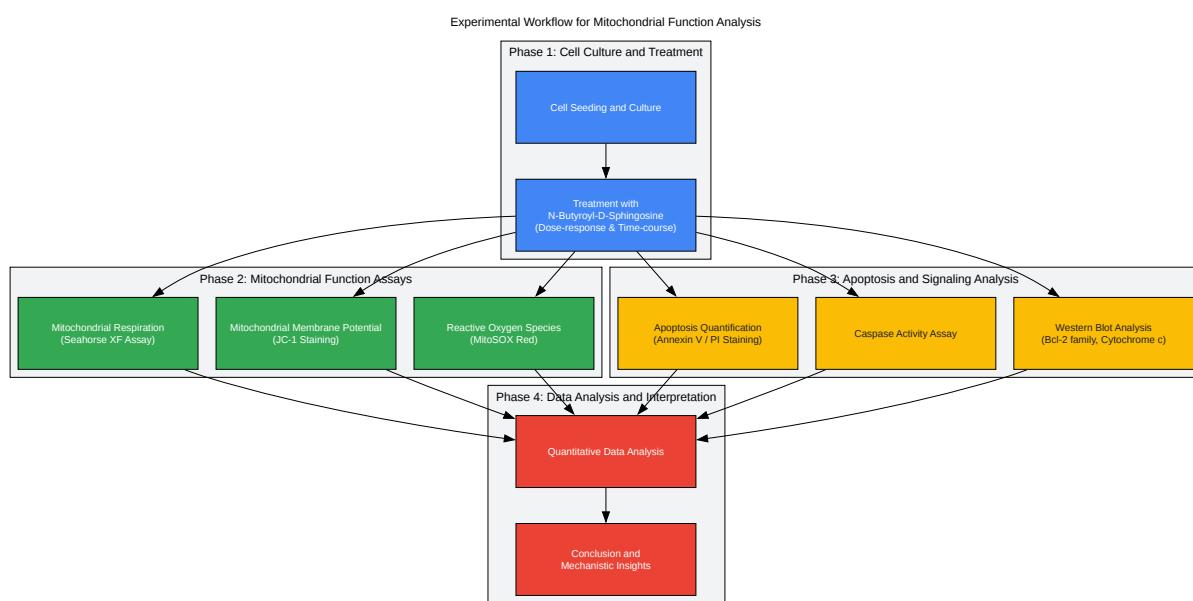

Parameter	Ceramide Analog	Concentration	Cell Type	Incubation Time	Effect	Reference(s)
Apoptosis	C4-Ceramide	10 - 100 μ M	Human Adipose-Derived Mesenchymal Stem Cells	6 - 24 hours	Induction of apoptosis	[1]
Caspase-3 Activity	C8-Ceramide	60 μ M	K562 cells	-	1.36-fold increase	[9]
Caspase-3 Activity (in combination with Nilotinib)	C8-Ceramide	60 μ M	K562 cells	-	1.8 to 2.51-fold increase	[9]
Caspase-3 Activation	C2-Ceramide	-	Rat Cortical Neurons	-	Upregulation	[10]
Caspase-9 Activation	C2-Ceramide	-	Rat Cortical Neurons	-	Upregulation	[10]
Cytochrome c Release	C2-Ceramide	-	Isolated Rat Liver Mitochondria	-	Induction	[2]

Signaling Pathways and Experimental Workflows

Signaling Pathway of N-Butyroyl-D-Sphingosine-Induced Mitochondrial Apoptosis

The signaling cascade initiated by **N-Butyroyl-D-Sphingosine** converges on the mitochondria, leading to the activation of the intrinsic apoptotic pathway. The following diagram illustrates the

key events in this process.



[Click to download full resolution via product page](#)

Signaling cascade of **N-Butyroyl-D-Sphingosine**-induced apoptosis.

Experimental Workflow for Investigating Mitochondrial Effects

A robust experimental workflow is essential for elucidating the precise effects of **N-Butyroyl-D-Sphingosine** on mitochondrial function. The following diagram outlines a typical experimental approach.

[Click to download full resolution via product page](#)

A typical experimental workflow for studying mitochondrial effects.

Detailed Experimental Protocols

Measurement of Mitochondrial Respiration using Seahorse XF Analyzer

This protocol outlines the measurement of Oxygen Consumption Rate (OCR) to assess mitochondrial function in response to **N-Butyroyl-D-Sphingosine** using the Agilent Seahorse XF Cell Mito Stress Test.

Materials:

- Seahorse XF96 or XFe24 cell culture microplates
- Seahorse XF Calibrant
- Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine
- **N-Butyroyl-D-Sphingosine** (C4-ceramide)
- Mito Stress Test compounds: Oligomycin, FCCP, Rotenone/Antimycin A
- Cells of interest

Procedure:

- Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a predetermined optimal density and allow them to adhere overnight.
- Hydrate Sensor Cartridge: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight at 37°C in a non-CO₂ incubator.
- Cell Treatment: On the day of the assay, replace the culture medium with pre-warmed Seahorse XF assay medium containing the desired concentrations of **N-Butyroyl-D-Sphingosine** or vehicle control. Incubate for the desired treatment time in a non-CO₂ incubator at 37°C for 1 hour.
- Load Sensor Cartridge: Load the injector ports of the hydrated sensor cartridge with the Mito Stress Test compounds (Oligomycin, FCCP, and Rotenone/Antimycin A) at the desired final

concentrations.

- Run Assay: Place the cell plate in the Seahorse XF Analyzer and initiate the Mito Stress Test protocol. The instrument will measure basal OCR and then sequentially inject the compounds to determine key parameters of mitochondrial respiration: ATP production-linked respiration, maximal respiration, and spare respiratory capacity.
- Data Analysis: After the run, normalize the OCR data to cell number and analyze the results to determine the impact of **N-Butyroyl-D-Sphingosine** on mitochondrial respiration.

Assessment of Mitochondrial Membrane Potential ($\Delta\Psi_m$) using JC-1

This protocol describes the use of the fluorescent probe JC-1 to measure changes in mitochondrial membrane potential. In healthy cells with high $\Delta\Psi_m$, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low $\Delta\Psi_m$, JC-1 remains as monomers and fluoresces green.

Materials:

- JC-1 dye
- Cells of interest
- **N-Butyroyl-D-Sphingosine**
- Fluorescence microscope or flow cytometer
- FCCP (carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone) as a positive control for depolarization

Procedure:

- Cell Culture and Treatment: Seed cells in a suitable culture plate or on coverslips and treat with various concentrations of **N-Butyroyl-D-Sphingosine** for the desired time. Include an untreated control and a positive control treated with FCCP.

- JC-1 Staining: Prepare a 1-10 μ M working solution of JC-1 in pre-warmed cell culture medium. Remove the treatment medium from the cells and incubate them with the JC-1 working solution for 15-30 minutes at 37°C in a CO₂ incubator.
- Washing: Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS) or culture medium.
- Imaging or Flow Cytometry:
 - Microscopy: Mount the coverslips and immediately visualize the cells using a fluorescence microscope equipped with filters for detecting both green (monomers) and red (J-aggregates) fluorescence.
 - Flow Cytometry: Harvest the cells, resuspend them in PBS, and analyze them on a flow cytometer, measuring the fluorescence intensity in both the green (e.g., FITC) and red (e.g., PE) channels.
- Data Analysis: Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio indicates a depolarization of the mitochondrial membrane.

Measurement of Mitochondrial Reactive Oxygen Species (ROS) with MitoSOX Red

This protocol details the use of MitoSOX Red, a fluorescent probe that specifically targets mitochondria and fluoresces upon oxidation by superoxide.

Materials:

- MitoSOX Red reagent
- Cells of interest
- **N-Butyroyl-D-Sphingosine**
- Fluorescence microscope or flow cytometer
- Antimycin A or another known ROS inducer as a positive control

Procedure:

- Cell Culture and Treatment: Culture and treat cells with **N-Butyroyl-D-Sphingosine** as described in the previous protocols.
- MitoSOX Staining: Prepare a 5 μ M working solution of MitoSOX Red in pre-warmed HBSS or PBS. Remove the treatment medium and incubate the cells with the MitoSOX Red working solution for 10-30 minutes at 37°C, protected from light.
- Washing: Gently wash the cells three times with pre-warmed PBS.
- Analysis:
 - Microscopy: Visualize the cells using a fluorescence microscope with appropriate filters for detecting red fluorescence.
 - Flow Cytometry: Harvest and resuspend the cells in PBS for analysis on a flow cytometer.
- Data Analysis: Quantify the fluorescence intensity, which is proportional to the level of mitochondrial superoxide.

Conclusion

N-Butyroyl-D-Sphingosine is a potent modulator of mitochondrial function, primarily acting as an inducer of the intrinsic apoptotic pathway. Its mechanisms of action are centered on the permeabilization of the outer mitochondrial membrane, disruption of the electron transport chain, generation of reactive oxygen species, and dissipation of the mitochondrial membrane potential. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals seeking to understand and manipulate these critical cellular processes. A thorough understanding of how short-chain ceramides impact mitochondrial bioenergetics and signaling is essential for the development of novel therapeutic strategies for a range of diseases characterized by deregulated apoptosis and mitochondrial dysfunction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. Ceramide channels increase the permeability of the mitochondrial outer membrane to small proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ceramide interaction with the respiratory chain of heart mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 5. Mitochondrial electron transport chain, ceramide, and coenzyme Q are linked in a pathway that drives insulin resistance in skeletal muscle - PMC [[pmc.ncbi.nlm.nih.gov](https://PMC.ncbi.nlm.nih.gov)]
- 6. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 7. Ceramide induces apoptosis via caspase-dependent and caspase-independent pathways in mesenchymal stem cells derived from human adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 9. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 10. Ceramide induces neuronal apoptosis through the caspase-9/caspase-3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [N-Butyroyl-D-Sphingosine and Its Impact on Mitochondrial Function: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15601466#n-butyroyl-d-sphingosine-s-effect-on-mitochondrial-function>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com